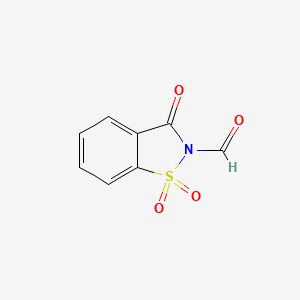
rac-Nicotine-1,2',3',4',5',6'-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is an isotope labelled analog of rac-Nicotine . It is an alkaloid isolated from plants . It is known to have both addictive and carcinogenic properties . It can be absorbed through the alimentary canal, respiratory tract, and intact skin .
Molecular Structure Analysis
The molecular formula of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is C10H14N2 . Its IUPAC name is 3-(1-methylpyrrolidin-2-yl)pyridine . The molecular weight is 168.19 .Aplicaciones Científicas De Investigación
Photochemical Transformation in Wastewater Effluent
Rac-Nicotine-1,2',3',4',5',6'-13C6 plays a significant role in understanding the photochemical transformation of nicotine in wastewater effluent. Research has shown that nicotine is photodegraded by triplet-state organic matter in effluent, indicating electron transfer as a preferred reaction mechanism. This understanding is crucial for environmental management and pollution control strategies (Lian et al., 2017).
Nicotine's Impact on Human Gingival Fibroblast Migration
Studies have also investigated the impact of nicotine on human gingival fibroblast migration, which is crucial for understanding wound healing processes, especially in smokers. Nicotine was found to decrease cell migration rates and alter the activation patterns of Rac and PAK 1/2 signaling pathways (Fang & Svoboda, 2005).
Role in Neutrophil Extracellular Traps Formation
Nicotine has been shown to influence the formation of neutrophil extracellular traps (NETs), particularly relevant in the context of rheumatoid arthritis. Nicotine-induced NETosis is a significant factor in understanding the pathophysiology of autoimmune diseases and the impact of smoking on such conditions (Lee et al., 2016).
Impact on Dopamine Release in Rhesus Monkeys
In neuroscientific research, rac-Nicotine-1,2',3',4',5',6'-13C6 aids in studying nicotine's effect on dopamine release in the brain. This is particularly important for understanding nicotine's addictive properties and its impact on neurological functions (Gallezot et al., 2014).
Nicotine in Cancer Research
The compound also finds application in cancer research, particularly in studying nicotine's role in DNA damage and cellular changes. This research is vital for understanding the etiological role of nicotine in lung cancer and other related diseases (Sudheer et al., 2007).
Propiedades
Número CAS |
1189715-49-8 |
|---|---|
Nombre del producto |
rac-Nicotine-1,2',3',4',5',6'-13C6 |
Fórmula molecular |
C10H14N2 |
Peso molecular |
168.19 |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
Clave InChI |
SNICXCGAKADSCV-NXGVJODUSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2 |
Sinónimos |
3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (±)-Nicotine-13C6; (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (R,S)-Nicotine-13C6; (±)-Nicotine-13C6 ; 1-Methyl-2-(3-pyridyl)pyrrolidine-13C6; DL-Nicotine-13C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



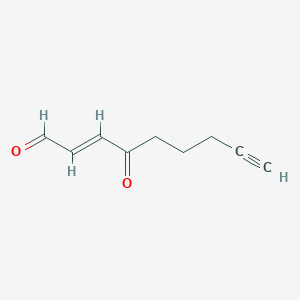
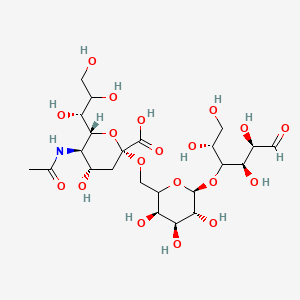
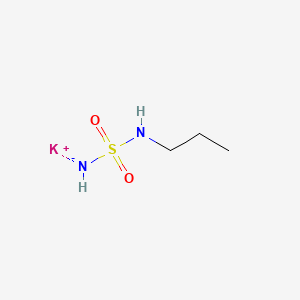
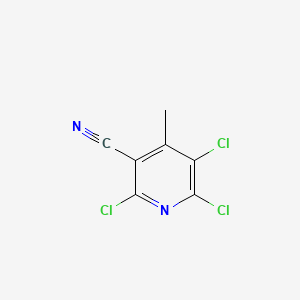
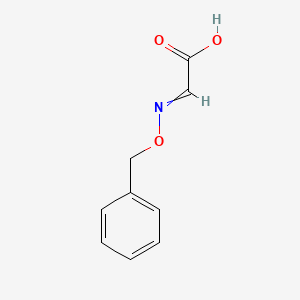
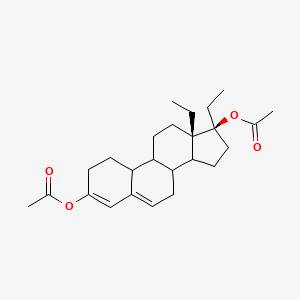
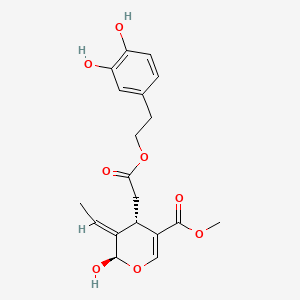
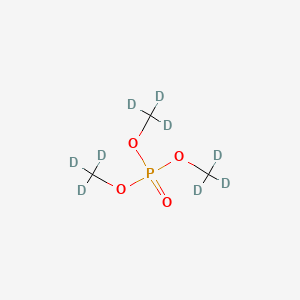
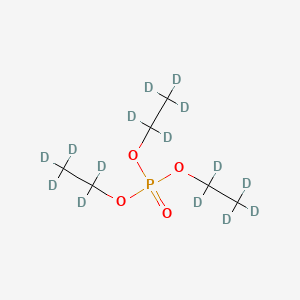
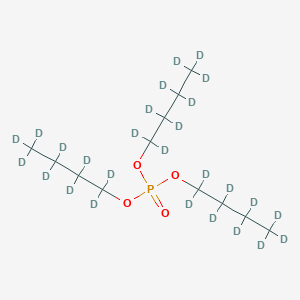
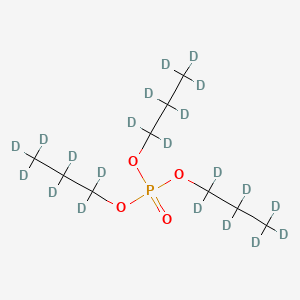
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
